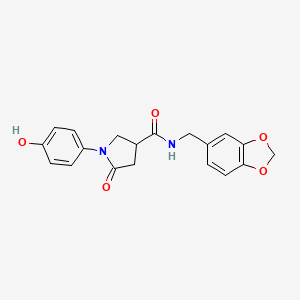![molecular formula C22H23N3O3S B4164846 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B4164846.png)
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide
説明
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, MPSP has shown promising results in other areas of research, such as cancer treatment and neuroprotection.
作用機序
The mechanism of action of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide is not fully understood. However, studies have suggested that 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide exerts its effects by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in regulating insulin secretion in pancreatic beta cells. By inhibiting SUR1, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide can enhance insulin secretion and improve glucose metabolism. Additionally, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide may also have other targets in cancer cells and neurons, which contribute to its therapeutic effects.
Biochemical and physiological effects:
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects. In pancreatic beta cells, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide enhances insulin secretion by closing ATP-sensitive potassium channels and depolarizing the cell membrane. This leads to an influx of calcium ions, which triggers insulin release. In cancer cells, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide induces cell death by activating caspase-dependent and caspase-independent pathways. In neurons, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide protects against oxidative stress by reducing reactive oxygen species and increasing antioxidant enzyme activity.
実験室実験の利点と制限
One of the main advantages of using 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and specificity. 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have a high affinity for SUR1 and other targets, which makes it a valuable tool for studying their functions. Additionally, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide in lab experiments. One of the main limitations is its potential toxicity. 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide. One area of interest is the development of more potent and selective SUR1 inhibitors based on the structure of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide. Another area of research is the investigation of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide's effects on other diseases, such as epilepsy and traumatic brain injury. Additionally, studies could explore the potential of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide as a combination therapy with other drugs for cancer treatment. Finally, research could focus on optimizing the synthesis of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide to improve its yield and purity.
科学的研究の応用
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to inhibit tumor growth in animal models.
Another area of research where 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has shown potential is neuroprotection. Studies have demonstrated that 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-2-7-20(8-3-17)25-29(27,28)21-9-4-18(5-10-21)6-11-22(26)24-16-19-12-14-23-15-13-19/h2-5,7-10,12-15,25H,6,11,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMMTGFSHJDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-(3-acetylphenyl)-N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4164778.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4164785.png)
![1-(5-bromo-2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4164793.png)

![N,N-diethyl-2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethanamine](/img/structure/B4164815.png)
![N-(2,4-dimethoxyphenyl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4164821.png)
![N-(3'-acetyl-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4164824.png)
![ethyl 3-({[(5-{[(2-bromobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4164828.png)
![N-{4-[(4-{3-[(2,2-dimethylpropyl)amino]-4-nitrophenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4164834.png)

![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4164854.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4164873.png)